6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Pyrazole Groups: The pyrazole moieties can be introduced via condensation reactions with hydrazines and diketones.
Cyclopropyl Group Addition: The cyclopropyl group can be added through alkylation reactions using cyclopropyl halides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to favor desired product formation.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole moieties.
Reduction: Reduction reactions can modify the functional groups, potentially altering biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, and electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridines: Other compounds in this class with varying substituents.
Pyrazole Derivatives: Compounds with similar pyrazole moieties.
Cyclopropyl-Containing Compounds: Molecules with cyclopropyl groups that may exhibit similar biological activities.
Properties
Molecular Formula |
C21H23N7O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-(1,5-dimethylpyrazol-3-yl)-3-(1-ethyl-5-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N7O2/c1-5-28-12(3)15(10-22-28)19-18-14(20(29)24-17-8-11(2)27(4)25-17)9-16(13-6-7-13)23-21(18)30-26-19/h8-10,13H,5-7H2,1-4H3,(H,24,25,29) |
InChI Key |
FXZXGOWEJANCBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C(=C5)C)C)C |
Origin of Product |
United States |
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